N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two methoxy groups on the phenyl ring and a methoxyphenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide typically begins with commercially available 2,4-dimethoxyaniline and 2-methoxyphenol.
Step 1 - Formation of Intermediate: The first step involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethoxyphenyl)-2-chloroacetamide.
Step 2 - Coupling Reaction: The intermediate N-(2,4-dimethoxyphenyl)-2-chloroacetamide is then reacted with 2-methoxyphenol in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Medicine:
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with the methoxyphenoxy group in the para position.
Uniqueness: N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-12-8-9-13(16(10-12)22-3)18-17(19)11-23-15-7-5-4-6-14(15)21-2/h4-10H,11H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFLCBUAAAGWLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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